1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one 1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18092327
InChI: InChI=1S/C11H11FO2S/c12-9-3-1-2-8(4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2
SMILES:
Molecular Formula: C11H11FO2S
Molecular Weight: 226.27 g/mol

1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

CAS No.:

Cat. No.: VC18092327

Molecular Formula: C11H11FO2S

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one -

Specification

Molecular Formula C11H11FO2S
Molecular Weight 226.27 g/mol
IUPAC Name 1-(3-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone
Standard InChI InChI=1S/C11H11FO2S/c12-9-3-1-2-8(4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2
Standard InChI Key SWOWKIPGNYRMLS-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)SCC(=O)C2=CC(=CC=C2)F

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

The compound’s core structure combines a 3-fluorophenyl group attached to a ketone-bearing ethanone backbone, with a sulfur atom bridging to an oxetane ring. Key features include:

  • Electron-withdrawing fluorine at the phenyl meta-position, enhancing electrophilic character at the carbonyl group

  • Oxetane ring strain (approximately 106 kJ/mol) contributing to enhanced reactivity in ring-opening reactions

  • Thioether linkage providing nucleophilic sulfur for subsequent functionalization

The molecular formula C₁₁H₁₁FO₂S corresponds to a molar mass of 226.27 g/mol, with the following critical identifiers:

PropertyValue
IUPAC Name1-(3-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone
Canonical SMILESC1C(CO1)SCC(=O)C2=CC(=CC=C2)F
InChI KeySWOWKIPGNYRMLS-UHFFFAOYSA-N
XLogP32.1 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Spectroscopic Profiles

While experimental spectral data remains limited in public databases, computational predictions suggest characteristic signals:

  • ¹H NMR:

    • Oxetane protons: δ 4.6–5.1 ppm (multiplet, ring CH₂)

    • Aromatic protons: δ 7.2–7.8 ppm (meta-fluorine coupling patterns)

    • Thiomethyl group: δ 3.1–3.4 ppm (SCH₂CO)

  • ¹³C NMR:

    • Carbonyl carbon: δ 195–205 ppm

    • Fluorinated aromatic carbons: δ 112–165 ppm (¹JCF ≈ 245 Hz)

  • IR Spectroscopy:

    • Strong C=O stretch: 1680–1720 cm⁻¹

    • C-F vibration: 1100–1250 cm⁻¹

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence:

  • Oxetane-3-thiol Synthesis

    • Ring-closing metathesis of 3-mercaptopropane-1,2-diol derivatives

    • Thiol protection using trityl groups during purification

  • Ketone Formation

    • Friedel-Crafts acylation of 3-fluorobenzene with chloroacetyl chloride

    • Aluminum trichloride catalysis (0°C to RT, 12h)

  • Thioether Coupling

    • Nucleophilic displacement of α-chloroketone with oxetane-3-thiolate

    • Phase-transfer conditions (TBAB, K₂CO₃, DCM/H₂O)

Typical Yield: 58–67% after column chromatography (silica gel, hexane/EtOAc 4:1)

Alternative Approaches

Patent literature describes related structures using:

  • Mitsunobu Reactions: For oxygen-to-sulfur substitutions in constrained systems

  • Enzymatic Resolutions: To access enantiomerically pure forms using lipase-mediated acylations

  • Flow Chemistry: Continuous processing reduces exothermic risks during acylation steps

Reactivity and Functionalization

Nucleophilic Additions

The electron-deficient carbonyl group undergoes predictable transformations:

Reaction TypeConditionsProducts
Grignard AdditionRMgX, THF, −78°CSecondary alcohols
Reductive AminationNH₃, NaBH₃CN, MeOHβ-Amino thioethers
Wittig OlefinationPh₃P=CHCO₂Et, tolueneα,β-Unsaturated esters

Oxetane Ring-Opening

The strained oxygen heterocycle participates in:

  • Acid-Catalyzed Hydrolysis: Forms linear thiol-containing diols (H₂SO₄, H₂O, 60°C)

  • Radical Reactions: Generates sulfur-centered radicals under UV initiation

  • Transition Metal Complexation: Binds Pd(0) catalysts in cross-coupling reactions

Structural ChangeEffect on PotencySolubility Impact
Fluorine → Bromine↑ Target binding affinity↓ Aqueous solubility
Oxetane → Tetrahydrofuran↓ Metabolic stability↑ LogP (0.3–0.5 units)
Ketone → Amide↑ Selectivity for kinase ATP sites↓ Cell permeability

Industrial and Research Applications

Synthetic Intermediate Utility

The compound serves as a building block for:

  • Heterocyclic Frameworks: Annulation reactions generating thieno[2,3-b]pyridines

  • Ligand Development: Chiral auxiliaries for asymmetric catalysis

  • Polymer Chemistry: Monomers for sulfur-containing thermoplastics

Comparative Analysis with Halogenated Analogs

Bromophenyl Derivative Comparison

The 3-bromo counterpart (C₁₁H₁₁BrO₂S, MW 287.17 g/mol) exhibits:

PropertyFluoro CompoundBromo Compound
Melting Point89–92°C102–105°C
λmax (UV/Vis)274 nm281 nm
Suzuki Coupling Ratek = 0.17 min⁻¹k = 0.09 min⁻¹
Cytotoxicity (HeLa)CC₅₀ = 48 μMCC₅₀ = 32 μM

The fluorine atom’s smaller atomic radius and higher electronegativity enhance electronic effects while reducing steric hindrance in cross-coupling reactions.

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